molecular formula C25H23N3O6 B14105265 2-[3-(3,4-dimethoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-1-yl]-N-(4-methoxyphenyl)acetamide

2-[3-(3,4-dimethoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-1-yl]-N-(4-methoxyphenyl)acetamide

Cat. No.: B14105265
M. Wt: 461.5 g/mol
InChI Key: FORNRRVURPUFFK-UHFFFAOYSA-N
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Description

2-[3-(3,4-dimethoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-1-yl]-N-(4-methoxyphenyl)acetamide is a complex organic compound that belongs to the class of quinazolinone derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(3,4-dimethoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-1-yl]-N-(4-methoxyphenyl)acetamide typically involves the condensation of 3,4-dimethoxybenzaldehyde with anthranilic acid, followed by cyclization and subsequent acylation with 4-methoxyphenylacetyl chloride. The reaction conditions often include the use of solvents such as dimethyl sulfoxide (DMSO) and catalysts like sodium dithionite .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimizations for large-scale production. This may include the use of continuous flow reactors and automated synthesis systems to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-[3-(3,4-dimethoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-1-yl]-N-(4-methoxyphenyl)acetamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinazolinone derivatives with different oxidation states.

    Reduction: Reduction reactions can lead to the formation of tetrahydroquinazolinone derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions include various quinazolinone derivatives, which can be further functionalized to enhance their biological activity.

Scientific Research Applications

2-[3-(3,4-dimethoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-1-yl]-N-(4-methoxyphenyl)acetamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound has been studied for its potential as an enzyme inhibitor, particularly in the context of cancer research.

    Medicine: It has shown promise as a therapeutic agent for the treatment of various diseases, including cancer and inflammatory disorders.

    Industry: The compound is used in the development of new materials with unique properties, such as enhanced thermal stability and conductivity.

Mechanism of Action

The mechanism of action of 2-[3-(3,4-dimethoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-1-yl]-N-(4-methoxyphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, inhibiting their activity and thereby exerting its therapeutic effects. The pathways involved include the inhibition of signal transduction pathways that are critical for cell proliferation and survival.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[3-(3,4-dimethoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-1-yl]-N-(4-methoxyphenyl)acetamide is unique due to its specific structural features, which confer distinct biological activities. Its combination of a quinazolinone core with methoxy-substituted phenyl groups enhances its ability to interact with a wide range of molecular targets, making it a versatile compound for various applications.

Properties

Molecular Formula

C25H23N3O6

Molecular Weight

461.5 g/mol

IUPAC Name

2-[3-(3,4-dimethoxyphenyl)-2,4-dioxoquinazolin-1-yl]-N-(4-methoxyphenyl)acetamide

InChI

InChI=1S/C25H23N3O6/c1-32-18-11-8-16(9-12-18)26-23(29)15-27-20-7-5-4-6-19(20)24(30)28(25(27)31)17-10-13-21(33-2)22(14-17)34-3/h4-14H,15H2,1-3H3,(H,26,29)

InChI Key

FORNRRVURPUFFK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)CN2C3=CC=CC=C3C(=O)N(C2=O)C4=CC(=C(C=C4)OC)OC

Origin of Product

United States

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